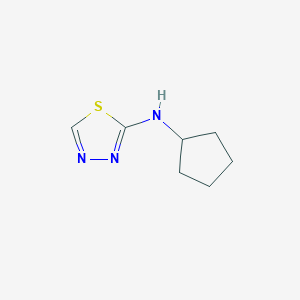

N-Cyclopentyl-1,3,4-thiadiazol-2-amine

Description

Significance of the 1,3,4-Thiadiazole (B1197879) Heterocyclic System in Medicinal Chemistry and Bioactive Compound Design

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, which has garnered significant attention from medicinal chemists for decades. nih.govscientificupdate.com This scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds across a wide spectrum of therapeutic areas. scientificupdate.com Its pharmacological importance is partly attributed to its role as a bioisostere of the pyrimidine (B1678525) ring, a fundamental component of nucleic acids. nih.gov This similarity may allow 1,3,4-thiadiazole derivatives to interfere with biological processes involving DNA replication. nih.gov

Furthermore, the 1,3,4-thiadiazole nucleus possesses a mesoionic character, which enhances the ability of its derivatives to cross cellular membranes and interact effectively with biological targets. mdpi.com The inherent stability of the aromatic ring system often translates to favorable metabolic profiles in vivo. jocpr.com As a result, this heterocyclic system is a cornerstone in the design of novel agents with diverse pharmacological activities. mdpi.com

Table 1: Documented Biological Activities of the 1,3,4-Thiadiazole Scaffold

| Biological Activity | Description |

|---|---|

| Anticancer | Derivatives have shown the ability to interfere with DNA synthesis and inhibit enzymes crucial for tumor cell proliferation, such as carbonic anhydrases and various kinases. nih.gov |

| Antimicrobial | The scaffold is present in compounds with broad-spectrum activity against various bacterial and fungal strains. nih.gov |

| Antiviral | Certain 1,3,4-thiadiazole analogues have demonstrated inhibitory activity against viruses like HIV. nih.gov |

| Anti-inflammatory | Compounds incorporating this ring have been investigated for their ability to inhibit enzymes like cyclooxygenase (COX). gavinpublishers.com |

| Anticonvulsant | The structural features of 1,3,4-thiadiazoles have been exploited to develop agents with central nervous system activity. jocpr.com |

Overview of Structural Classes and Biological Relevance of 2-Amino-1,3,4-thiadiazoles

Within the vast family of thiadiazole derivatives, the 2-amino-1,3,4-thiadiazole (B1665364) moiety serves as a particularly versatile and crucial building block for the synthesis of bioactive molecules. nih.govasianpubs.org The presence of a reactive primary or secondary amine group at the 2-position provides a convenient handle for synthetic modification, allowing for the creation of extensive libraries of N-substituted analogues. nih.govnih.gov This derivatization is a key strategy for modulating the compound's physicochemical properties and optimizing its biological activity. mdpi.com

Table 2: Major Structural Classes of Bioactive 2-Amino-1,3,4-thiadiazoles

| Structural Class | General Structure | Biological Relevance |

|---|---|---|

| N-Aryl/Heteroaryl Substituted | 2-(Ar-NH)-1,3,4-thiadiazole | Investigated for anticancer, antiviral, and antimicrobial activities. Electronic properties of the aryl ring influence potency. mdpi.com |

| N-Acyl/Sulfonyl Substituted | 2-(R-CO-NH)-1,3,4-thiadiazole | Often explored as enzyme inhibitors, including adenosine (B11128) A3 receptor antagonists and kinase inhibitors. |

| N-Alkyl/Cycloalkyl Substituted | 2-(Alkyl-NH)-1,3,4-thiadiazole | Synthesized to modulate lipophilicity and explore interactions with hydrophobic binding pockets. |

| Fused Ring Systems | Imidazo[2,1-b] scientificupdate.comfiveable.menih.govthiadiazoles | Fused systems often exhibit potent and specific activities, particularly as anticancer agents. jocpr.com |

Rationale for Research Focus on N-Cyclopentyl-1,3,4-thiadiazol-2-amine and Related Analogues

The specific focus on synthesizing and evaluating this compound is rooted in established principles of medicinal chemistry aimed at optimizing drug-like properties. The selection of the cyclopentyl group as a substituent on the 2-amino nitrogen is a deliberate strategy to modulate the parent molecule's characteristics in several key ways.

Conformational Restriction: Compared to a flexible, linear alkyl chain (e.g., n-pentyl), a cyclic structure like cyclopentyl introduces a degree of conformational rigidity. fiveable.menih.gov This restriction reduces the number of possible conformations the molecule can adopt. By locking the substituent into a more defined spatial orientation, it can lead to a more favorable, lower-entropy binding to a specific biological target, which often translates to higher affinity and selectivity. nih.gov

Enhancement of Potency and Metabolic Stability: The incorporation of small cycloalkane rings is a known strategy to enhance biological potency. Studies on other molecular scaffolds have shown that cyclopentyl and similar cyclic groups can significantly increase potency towards specific receptors. nih.gov The rigid structure can provide an optimal fit within a target's binding site. Additionally, cyclic alkyl groups can be more resistant to metabolic degradation compared to their linear counterparts, potentially improving the compound's metabolic stability. scientificupdate.com

The investigation of this compound is therefore a rational approach in medicinal chemistry. It represents a targeted modification of a known bioactive scaffold (2-amino-1,3,4-thiadiazole) with a substituent (cyclopentyl) that is strategically chosen to improve key physicochemical and pharmacological properties.

Structure

3D Structure

Properties

CAS No. |

91461-80-2 |

|---|---|

Molecular Formula |

C7H11N3S |

Molecular Weight |

169.25 g/mol |

IUPAC Name |

N-cyclopentyl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C7H11N3S/c1-2-4-6(3-1)9-7-10-8-5-11-7/h5-6H,1-4H2,(H,9,10) |

InChI Key |

IFLFUTKLKYWDFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=NN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopentyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

Conventional Synthetic Routes to 2-Amino-1,3,4-thiadiazoles

Conventional methods for the synthesis of 2-amino-1,3,4-thiadiazoles are well-documented and typically involve cyclization reactions of open-chain precursors. These routes often require multiple steps and the use of strong acids or dehydrating agents.

Cyclization of Thiosemicarbazide (B42300) with Carboxylic Acids and Derivatives

A primary and widely utilized method for synthesizing the 2-amino-1,3,4-thiadiazole (B1665364) scaffold is the cyclization of a thiosemicarbazide with a carboxylic acid or its derivatives. sbq.org.br To synthesize N-Cyclopentyl-1,3,4-thiadiazol-2-amine, the likely starting material would be 4-cyclopentylthiosemicarbazide. This precursor would then be reacted with a suitable carboxylic acid or its derivative, such as an acyl chloride or ester, in the presence of a dehydrating agent.

Common dehydrating agents used in this cyclization include strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA). researchgate.net The reaction mechanism initiates with the acylation of the thiosemicarbazide, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the 1,3,4-thiadiazole (B1197879) ring. sbq.org.br The choice of the carboxylic acid determines the substituent at the 5-position of the resulting thiadiazole ring.

For instance, the reaction of various aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) has been shown to produce 2-amino-5-aryl-1,3,4-thiadiazoles in good yields. researchgate.net Adapting this method for the target compound would involve reacting an appropriate carboxylic acid with 4-cyclopentylthiosemicarbazide.

Table 1: Examples of Reagents for Cyclization of Thiosemicarbazides

| Starting Materials | Cyclizing/Dehydrating Agent | Resulting Product |

| Thiosemicarbazide and Carboxylic Acid | Polyphosphoric Acid (PPA) | 2-Amino-5-substituted-1,3,4-thiadiazole |

| Thiosemicarbazide and Carboxylic Acid | Concentrated Sulfuric Acid | 2-Amino-5-substituted-1,3,4-thiadiazole |

| Thiosemicarbazide and Carboxylic Acid | Phosphorus Oxychloride (POCl₃) | 2-Amino-5-substituted-1,3,4-thiadiazole |

Dehydrocyclization Reactions

Dehydrocyclization, or oxidative cyclization, presents another significant pathway to 2-amino-1,3,4-thiadiazoles. This approach typically starts with thiosemicarbazones, which are condensation products of thiosemicarbazides and aldehydes or ketones. The subsequent oxidative ring-closure of the thiosemicarbazone yields the desired thiadiazole ring.

Various oxidizing agents have been employed to facilitate this transformation, with ferric chloride (FeCl₃) being a commonly used reagent. researchgate.net The reaction involves the oxidation of the sulfur atom, which promotes the cyclization and elimination of two hydrogen atoms. Iodine has also been demonstrated to be an effective mediator for the oxidative C-S bond formation in the synthesis of 2-amino-substituted 1,3,4-thiadiazoles from thiosemicarbazones. nih.gov This transition-metal-free method is compatible with a range of aldehydes. nih.gov

For the synthesis of an N-cyclopentyl derivative, one would start with a thiosemicarbazone derived from 4-cyclopentylthiosemicarbazide and an appropriate aldehyde. The choice of aldehyde dictates the substituent at the 5-position of the thiadiazole ring.

Acylation and Further Derivatization of the Amino Group

In cases where the 2-amino-1,3,4-thiadiazole core is synthesized without a substituent on the amino group, the N-cyclopentyl group can be introduced in a subsequent step. This involves the acylation or alkylation of the exocyclic amino group. However, direct alkylation can sometimes be challenging and may lead to a mixture of products.

A more controlled approach involves the acylation of the 2-amino-1,3,4-thiadiazole with a reagent like cyclopentanecarbonyl chloride, followed by reduction of the resulting amide to the secondary amine. Alternatively, Schiff bases can be formed by reacting the 2-amino group with cyclopentanone, which can then be reduced to furnish the N-cyclopentyl substituent. The reactivity of the amino group in 2-amino-1,3,4-thiadiazole allows for various derivatizations, making it a versatile scaffold for creating a library of compounds. researchgate.net

Emerging and Sustainable Synthesis Approaches

In recent years, there has been a growing emphasis on the development of more efficient, environmentally friendly, and sustainable synthetic methods. These emerging approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

One-Pot Synthetic Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. nih.gov Several one-pot methods have been developed for the synthesis of 2-amino-1,3,4-thiadiazoles.

One such approach involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of polyphosphate ester (PPE), which acts as both a catalyst and a dehydrating agent. researchgate.netrsc.org This method avoids the use of toxic reagents like POCl₃ and allows for the direct formation of the thiadiazole ring from simple starting materials in a single step. researchgate.netrsc.org This one-pot synthesis has been successfully applied to a variety of carboxylic acids. researchgate.netrsc.org Another efficient one-pot method utilizes trimethylsilyl (B98337) isothiocyanate (TMSNCS) with carboxylic acid hydrazides, followed by acid-catalyzed cyclodehydration to yield 2-amino-1,3,4-thiadiazoles in high yields. nih.gov

These one-pot strategies are highly adaptable for the synthesis of this compound by using 4-cyclopentylthiosemicarbazide as the starting material. The simplicity and efficiency of these methods make them attractive for library synthesis and large-scale production.

Table 2: Comparison of One-Pot Synthetic Methods

| Method | Reagents | Advantages |

| PPE-Mediated Synthesis | Carboxylic Acid, Thiosemicarbazide, PPE | Avoids toxic reagents, one-pot procedure |

| TMSNCS-Based Synthesis | Carboxylic Acid Hydrazide, TMSNCS | High yields, mild conditions |

| Iodine-Mediated Synthesis | Aldehyde, Thiosemicarbazide, Iodine | Transition-metal-free, scalable |

Catalyst-Mediated Reactions

The use of catalysts is central to many modern synthetic strategies, as they can enhance reaction rates, improve selectivity, and enable reactions under milder conditions. In the synthesis of 2-amino-1,3,4-thiadiazoles, both acid and metal catalysts have been employed.

As mentioned, polyphosphate ester (PPE) serves as an effective catalyst for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide. mdpi.comorganic-chemistry.org The reaction proceeds under relatively mild conditions. organic-chemistry.org

Iodine has emerged as a versatile catalyst for the oxidative cyclization of thiosemicarbazones to form 2-amino-1,3,4-thiadiazoles. rsc.org This method is notable for being transition-metal-free and highly efficient. rsc.org The reaction is believed to proceed through an iodine-mediated oxidative C-S bond formation. rsc.org

Furthermore, reagent-based cyclization using agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) can also be considered a catalyst-mediated approach, where EDC·HCl facilitates the cyclization of thiosemicarbazide intermediates. These catalyst-mediated reactions offer greener alternatives to traditional methods that often rely on stoichiometric amounts of harsh reagents.

Mechanistic Elucidation of Key Synthetic Transformations

The synthesis of this compound and its derivatives primarily involves the construction of the 1,3,4-thiadiazole core, followed by or preceded by the introduction of the cyclopentyl substituent. The mechanistic understanding of these transformations is crucial for optimizing reaction conditions and achieving desired regioselectivity. The key synthetic transformations involve the formation of the 2-amino-1,3,4-thiadiazole ring system and the subsequent N-alkylation, or the use of a pre-functionalized starting material.

The most prevalent method for the synthesis of the 2-amino-1,3,4-thiadiazole core is the acid-catalyzed cyclization of thiosemicarbazide or its derivatives with a carboxylic acid or one of its congeners. This transformation is a multi-step process that begins with the acylation of the thiosemicarbazide followed by a cyclodehydration step.

The introduction of the N-cyclopentyl group can be envisioned through two primary mechanistic pathways:

Pathway A: N-Alkylation of a Pre-formed 2-Amino-1,3,4-thiadiazole

In this approach, a pre-synthesized 2-amino-1,3,4-thiadiazole is subjected to an N-alkylation reaction with a cyclopentyl halide (e.g., cyclopentyl bromide) under basic conditions. The 2-amino-1,3,4-thiadiazole molecule presents two potential sites for alkylation: the exocyclic amino group (-NH2) and the endocyclic nitrogen atom within the thiadiazole ring. This raises the issue of regioselectivity, with the possibility of forming either the desired this compound (exo-alkylation product) or a 3-cyclopentyl-2-imino-1,3,4-thiadiazoline (endo-alkylation product).

The mechanism of this N-alkylation is generally considered to be a nucleophilic substitution reaction (SN2). A base is employed to deprotonate one of the nitrogen atoms, thereby increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the cyclopentyl halide, displacing the halide ion and forming the new N-C bond. The regiochemical outcome of this reaction is influenced by several factors, including the nature of the base, the solvent, and the steric and electronic properties of the substituents on the thiadiazole ring. Studies on related 2-aminothiazole (B372263) systems have often shown a preference for alkylation at the endocyclic nitrogen atom, which can be attributed to the electronic distribution within the heterocyclic ring and the relative acidity of the N-H protons. nih.gov

Pathway B: Cyclization of a Pre-functionalized N-Cyclopentylthiosemicarbazide

An alternative and often more direct route involves the use of an N-cyclopentylthiosemicarbazide as the starting material. This precursor can be synthesized by reacting cyclopentyl isothiocyanate with hydrazine. The subsequent reaction of N-cyclopentylthiosemicarbazide with a suitable carboxylic acid or its derivative under acidic catalysis follows a similar mechanistic pathway as described for the unsubstituted thiosemicarbazide.

The mechanism commences with the protonation of the carboxylic acid, followed by the nucleophilic attack of the terminal nitrogen of the N-cyclopentylthiosemicarbazide on the carbonyl carbon. The resulting tetrahedral intermediate undergoes dehydration to form an N-acyl-N'-cyclopentylthiosemicarbazide. The intramolecular cyclization is then initiated by the nucleophilic attack of the sulfur atom on the carbonyl carbon, leading to a five-membered ring intermediate. A final dehydration step yields the target molecule, this compound. This pathway avoids the issue of regioselectivity associated with the post-cyclization N-alkylation, as the cyclopentyl group is already positioned on the desired nitrogen atom.

The following tables summarize the key mechanistic steps for these synthetic transformations.

Table 1: Mechanistic Steps for the Formation of the 2-Amino-1,3,4-thiadiazole Core

| Step | Description | Intermediate(s) | Reagents/Conditions |

| 1 | Activation of Carboxylic Acid | Protonated Carboxylic Acid | Strong Acid (e.g., H₂SO₄) |

| 2 | Nucleophilic Attack | Tetrahedral Intermediate | Thiosemicarbazide |

| 3 | Dehydration | Acylthiosemicarbazide | Acid Catalyst |

| 4 | Intramolecular Cyclization | Five-membered Heterocyclic Intermediate | Acid Catalyst |

| 5 | Dehydration and Aromatization | 2-Amino-1,3,4-thiadiazole | Acid Catalyst |

Table 2: Mechanistic Comparison of Pathways for N-Cyclopentyl Group Introduction

| Feature | Pathway A: N-Alkylation | Pathway B: Cyclization of N-Cyclopentylthiosemicarbazide |

| Starting Materials | 2-Amino-1,3,4-thiadiazole, Cyclopentyl halide | N-Cyclopentylthiosemicarbazide, Carboxylic acid |

| Key Transformation | Nucleophilic Substitution (SN2) | Acid-catalyzed Cyclodehydration |

| Reaction Intermediate(s) | Thiadiazole anion | N-Acyl-N'-cyclopentylthiosemicarbazide |

| Regioselectivity Issue | Yes (Exo- vs. Endo-alkylation) | No |

| Controlling Factors | Base, Solvent, Substituents | Reaction conditions for cyclization |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N Cyclopentyl 1,3,4 Thiadiazol 2 Amine Analogues

Ligand-Based QSAR Approaches

Ligand-based QSAR approaches are instrumental when the three-dimensional structure of the biological target is unknown. These methods establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Two-dimensional QSAR studies on 1,3,4-thiadiazole (B1197879) derivatives have been conducted to correlate their structural features with their biological activities. researchgate.netnih.gov For a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives, 2D-QSAR models were developed using methods such as multiple linear regression (MLR) and non-linear regression (MNLR). researchgate.net These models effectively predicted the inhibitory activity against PIM-1 kinase, a cancer target. researchgate.netsemanticscholar.org The statistical quality of the MLR and MNLR models demonstrated their predictive power, with correlation coefficients of 0.927 and 0.861, respectively. researchgate.net Such models utilize calculated molecular descriptors to quantify aspects of the molecular structure. nih.gov

Three-dimensional QSAR methodologies like CoMFA and CoMSIA provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms. These methods have been applied to various 1,3,4-thiadiazole analogues to explore the impact of steric, electrostatic, and other fields on their biological potency. nih.govnih.gov

For a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives investigated as PIM2 inhibitors, both CoMFA and CoMSIA studies were performed. nih.gov The resulting 3D contour maps highlighted key structural requirements for enhanced activity. The CoMFA model suggested that bulky substituents are favorable in certain regions, while the CoMSIA model provided insights into the favorable and unfavorable regions for electrostatic, hydrophobic, and hydrogen bond acceptor/donor properties. nih.gov A similar study on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides as antifungal agents also yielded a statistically reliable CoMFA model that guided the design of a more active compound. nih.gov

The reliability and predictive capability of any QSAR model are assessed through rigorous statistical validation. nih.gov Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields the cross-validation coefficient (q²). researchgate.net A q² value greater than 0.5 is generally considered indicative of a robust model. For instance, a CoMFA model for antifungal N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides showed a q² of 0.516 and a conventional correlation coefficient (r²) of 0.8. nih.gov

External validation, where the model's predictive power is tested on a set of compounds not used in model generation, is also crucial. nih.gov For 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives, the developed CoMFA and CoMSIA models were used to predict the activity of a test set of molecules, confirming their predictive performance. nih.gov The Y-randomization test is another validation technique used to ensure the model is not the result of a chance correlation. researchgate.net

| QSAR Model | Compound Series | q² (LOO) | r² | Reference |

|---|---|---|---|---|

| CoMFA | N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides | 0.516 | 0.800 | nih.gov |

| MLR (2D-QSAR) | 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines | - | 0.927 | researchgate.net |

| MNLR (2D-QSAR) | 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines | - | 0.861 | researchgate.net |

Structure-Based Computational Approaches

When the 3D structure of the biological target is available, structure-based methods like molecular docking and pharmacophore modeling can be employed to gain deeper insights into the binding mechanism of ligands. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been widely used to study the interactions of 1,3,4-thiadiazole derivatives with their respective biological targets. nih.govdovepress.com For example, docking studies of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives with the main protease of COVID-19 (PDB ID: 6LU7) revealed key hydrogen bonding interactions with amino acid residues such as GLU166, LEU141, and CYS145. nih.gov

In another study, thiazole (B1198619) and thiadiazole derivatives were docked into the human adenosine (B11128) A3 receptor. nih.gov The docking results suggested that an additional hydrogen bond between the nitrogen atom of the thiadiazole ring and the amino acid S1815.42 could contribute to the increased binding affinity. nih.gov The hydrophobic interactions between the ligand and surrounding amino acids like F168EL2, F1825.43, and L2466.51 were also identified as important for binding. nih.gov These detailed interaction patterns provide a rational basis for designing analogues with improved affinity.

| Compound Series | Biological Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | COVID-19 Main Protease | GLU166, LEU141, CYS145, GLY143 | Hydrogen Bond | nih.gov |

| Thiadiazole Derivatives | Human Adenosine A3 Receptor | S1815.42 | Hydrogen Bond | nih.gov |

| Thiadiazole Derivatives | Human Adenosine A3 Receptor | F168EL2, F1825.43, I1865.47, L2466.51 | Hydrophobic Interaction | nih.gov |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. nih.gov A pharmacophore model can be generated based on a set of active ligands or from the ligand-binding site of a target protein. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, has been successfully applied to identify new potential inhibitors based on the 1,3,4-thiadiazole scaffold. nih.govnih.gov For instance, a ligand-based pharmacophore model was constructed to identify potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov This model was then used to screen the ZINC15 database, leading to the identification of several promising hit compounds. nih.govnih.gov This approach demonstrates the utility of pharmacophore modeling in discovering novel chemical entities for a given biological target. nih.gov

Influence of Substituent Effects on Biological Efficacy

The biological activity of 2-amino-1,3,4-thiadiazole (B1665364) derivatives is highly dependent on the nature of the substituents at the C5 position and the N-atom of the amino group. nih.gov Variations in these substituents can profoundly alter the steric, electronic, and lipophilic profile of the molecule, thereby influencing its interaction with biological targets and its pharmacokinetic properties.

The size, shape (steric factors), and electronic nature of the substituents are pivotal in defining the biological activity of 1,3,4-thiadiazole analogues.

The cyclopentyl moiety attached to the 2-amino group provides a unique combination of steric bulk and lipophilicity. Unlike simple linear alkyl chains, the cyclopentyl group has a more defined and rigid three-dimensional shape. This specific conformation can influence how the molecule fits into a receptor's binding pocket. Its non-planar structure introduces a distinct steric profile compared to smaller (e.g., methyl, ethyl) or larger, more flexible (e.g., hexyl) alkyl groups. While direct comparative studies on a series of N-cycloalkyl derivatives are limited, research on related heterocyclic systems suggests that such alicyclic rings can optimize van der Waals interactions within a binding site. For instance, in a study on 1,2,3-thiadiazoles as nitrification inhibitors, a fused cyclopentyl ring demonstrated promising inhibitory activity, outperforming larger alkyl substituents, which suggests that the compact and specific shape of a five-membered ring can be beneficial for activity.

Regarding other substituents , particularly at the C5 position of the thiadiazole ring, extensive SAR studies have been conducted. The electronic properties of these substituents play a crucial role.

Electron-withdrawing groups (EWGs) on an aryl ring at the C5 position, such as nitro (-NO₂) or halogen (-Cl, -F) groups, often enhance antimicrobial or anticancer activity. This is attributed to their ability to modulate the electron density of the thiadiazole ring system, potentially improving interactions with biological targets.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, can also confer significant activity, sometimes showing selectivity for different biological targets compared to analogues with EWGs. nih.gov

The following table summarizes the effect of different substituents on the C5-phenyl ring of 2-amino-1,3,4-thiadiazole analogues on antibacterial activity.

| Compound ID | C5-Substituent (R) | Rationale for Activity |

| 1 | -H (Phenyl) | Baseline activity. |

| 2 | 4-Cl (4-Chlorophenyl) | Increased Activity : The electron-withdrawing nature and lipophilicity of chlorine enhance antibacterial effects. nih.gov |

| 3 | 4-NO₂ (4-Nitrophenyl) | Increased Activity : The strong electron-withdrawing nitro group often leads to potent activity. |

| 4 | 4-OCH₃ (4-Methoxyphenyl) | Variable Activity : The electron-donating methoxy group can result in high activity, demonstrating that simple electronic effects are not the sole determinant. nih.gov |

This table is illustrative, based on general findings in the literature for 2,5-disubstituted 1,3,4-thiadiazoles.

Positional Effects: The substitution pattern on aryl rings attached to the thiadiazole core significantly impacts activity. In numerous studies involving a C5-phenyl group, substitution at the para position is often favored over ortho or meta positions. This preference suggests that the binding pocket of the target enzyme or receptor may be narrow, accommodating substituents extending from the main molecular axis while sterically clashing with those in other positions. For example, in a series of Bloom Helicase inhibitors based on a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) scaffold, moving the pyridine (B92270) nitrogen from the 4-position to the 3-position retained activity, but moving it to the 2-position led to inactivity, highlighting the stringent spatial requirements of the target. nih.gov

Lipophilicity: This parameter, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is one of the most critical factors in QSAR studies of 1,3,4-thiadiazoles. researchgate.net The 1,3,4-thiadiazole nucleus itself imparts a degree of lipophilicity to molecules. researchgate.net

Balancing Lipophilicity: QSAR studies consistently show that there is often an optimal range for lipophilicity. While increased lipophilicity can improve membrane transport and target binding, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other cellular components, which can cause toxicity. researchgate.net The activity of many 1,3,4-thiadiazole series is correlated with the calculated logP values, where substituents like halogens or alkyl groups increase lipophilicity and often, up to a point, biological activity.

The table below illustrates how different substituents can modulate the calculated lipophilicity (ClogP) and impact antimicrobial activity in a hypothetical series of N-substituted-5-phenyl-1,3,4-thiadiazol-2-amines.

| N-Substituent (R') | C5-Substituent (R) | ClogP (Predicted) | Predicted Antimicrobial Activity | Rationale |

| -H | -H | Low | Low | Low lipophilicity may limit membrane permeability. |

| -Cyclopentyl | -H | Moderate | Moderate-High | The cyclopentyl group provides a balance of lipophilicity and steric bulk, potentially optimizing target interaction and cell penetration. |

| -Phenyl | -H | High | Moderate | Higher lipophilicity, but steric and electronic factors of the phenyl ring also play a major role. |

| -Cyclopentyl | 4-Cl | High | High | The combination of the lipophilic cyclopentyl group and the chloro-substituent leads to high overall lipophilicity, often correlated with potent activity. |

This is a representative table based on established QSAR principles. Actual values would require experimental determination.

Advanced Computational and Theoretical Investigations of N Cyclopentyl 1,3,4 Thiadiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are invaluable for predicting molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Applications in Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to optimize molecular geometry and predict key physicochemical properties. nih.gov

These calculations can determine bond lengths, bond angles, and dihedral angles of N-Cyclopentyl-1,3,4-thiadiazol-2-amine with high accuracy. The resulting optimized structure is crucial for understanding its three-dimensional conformation and steric properties. Furthermore, DFT can be used to calculate vibrational frequencies (IR and Raman spectra), which can aid in the experimental characterization of the compound. nih.gov

Reactivity predictions can be made by analyzing the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map identifies the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Parameters for a Generic 1,3,4-Thiadiazole Derivative

| Parameter | Description | Typical Calculated Value Range |

| Bond Length (C-S) | The distance between carbon and sulfur atoms in the thiadiazole ring. | 1.70 - 1.75 Å |

| Bond Length (C=N) | The distance between carbon and nitrogen atoms with a double bond in the ring. | 1.30 - 1.35 Å |

| Bond Angle (N-C-S) | The angle formed by the nitrogen, carbon, and sulfur atoms in the ring. | 110 - 115° |

| Dipole Moment | A measure of the molecule's overall polarity. | 2 - 5 Debye |

Note: The values in this table are illustrative and based on general findings for 1,3,4-thiadiazole derivatives. Specific calculations for this compound would be required for precise data.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO and LUMO indicates the regions of the molecule most likely to donate and accept electrons, respectively.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, providing further insight into the molecule's behavior.

Table 2: Key Chemical Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

Note: These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing a dynamic picture of their conformational flexibility and interactions with their environment.

Conformational Analysis and Stability Studies

The cyclopentyl group in this compound introduces conformational flexibility. MD simulations can be employed to explore the different possible conformations of the molecule and to determine their relative stabilities. By simulating the molecule's movement over a period of time, researchers can identify the most probable and lowest-energy conformations. This information is crucial for understanding how the molecule might interact with biological targets.

Ligand-Protein Binding Dynamics

A primary application of MD simulations in drug discovery is to study the binding of a ligand (in this case, this compound) to a protein target. These simulations can provide detailed information about the stability of the ligand-protein complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions) that mediate binding, and the conformational changes that may occur in both the ligand and the protein upon binding.

Molecular docking is often used as a starting point to predict the most likely binding pose of the ligand in the protein's active site. This initial docked structure is then used as the starting point for an MD simulation to assess the stability of the predicted binding mode and to refine the understanding of the binding interactions. The insights gained from these simulations can guide the design of more potent and selective analogs.

Pharmacological Target Identification and Mechanistic Explorations of N Cyclopentyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

Enzyme Inhibitory Mechanisms

The biological activity of N-Cyclopentyl-1,3,4-thiadiazol-2-amine derivatives is often attributed to their ability to inhibit key enzymes involved in various disease pathologies. The unique structural features of the 1,3,4-thiadiazole (B1197879) ring, such as its mesoionic nature and lipophilicity, enable these compounds to interact effectively with biological targets. dergipark.org.tr

Inhibition of Key Enzymes in Disease Pathways (e.g., COX-2, PIM Kinases, Carbonic Anhydrase, Alpha-Glycosidase)

Research has demonstrated the inhibitory potential of 1,3,4-thiadiazole derivatives against several important enzymes:

Cyclooxygenase-2 (COX-2): Certain 1,3,4-thiadiazole-thiazolidinone hybrids have been identified as potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. nih.gov For instance, some of these hybrid compounds exhibit COX-2 inhibitory activity at nanomolar concentrations, comparable to the standard drug celecoxib. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it can minimize gastrointestinal side effects. nih.gov

PIM Kinases: The PIM kinase family (PIM-1, PIM-2, and PIM-3) of serine/threonine kinases are known to play a crucial role in cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy. researchgate.netnih.gov A class of compounds known as 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines has been discovered to be potent inhibitors of all three PIM kinase isoforms. nih.govresearchgate.net The unique hinge region of the PIM kinase ATP binding pocket presents a distinct molecular recognition site that can be targeted by these inhibitors. researchgate.net

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Various isoforms are involved in numerous physiological and pathological processes. Derivatives of 1,3,4-thiadiazole have been investigated as inhibitors of several CA isozymes, including the cytosolic hCA I and II, and the tumor-associated hCA IX. nih.gov While some 1,3,4-thiadiazole-thiols have shown inhibitory activity, they are generally less potent than sulfonamide-based inhibitors like acetazolamide. nih.gov However, specific derivatives have demonstrated selectivity for certain isoforms. For example, 2-substituted-1,3,4-thiadiazole-5-sulfamides have been shown to be powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated isoforms I, II, and IV. nih.gov

Alpha-Glycosidase: Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com Several novel classes of 1,3,4-thiadiazole-bearing Schiff base analogues have been designed and synthesized, demonstrating excellent inhibitory activity against the α-glucosidase enzyme, with some analogues showing significantly greater potency than the standard drug acarbose. nih.govnih.govresearchgate.net

Table 1: Enzyme Inhibitory Activities of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole-Thiazolidinone Hybrids | COX-2 | Potent and selective inhibition, with some compounds having IC50 values in the nanomolar range. nih.gov | nih.gov |

| 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines | PIM Kinases (PIM-1, -2, -3) | Potent inhibition of all three isoforms. nih.gov | researchgate.netnih.govresearchgate.net |

| 1,3,4-Thiadiazole-thiols | Carbonic Anhydrase (hCA I, II, IX) | Generally less potent than sulfonamides, but some derivatives show isoform selectivity. nih.gov | nih.gov |

| 2-Substituted-1,3,4-thiadiazole-5-sulfamides | Carbonic Anhydrase (hCA VA, VB) | Powerful and selective inhibition of mitochondrial isoforms. nih.gov | nih.gov |

| 1,3,4-Thiadiazole Schiff Base Analogues | Alpha-Glucosidase | Excellent inhibitory activity, with some analogues being more potent than acarbose. nih.govresearchgate.net | nih.govmdpi.comnih.govresearchgate.net |

Characterization of Binding Modes and Active Site Interactions

Molecular docking studies have been instrumental in elucidating the binding modes and interactions of 1,3,4-thiadiazole derivatives within the active sites of their target enzymes. For COX-2 inhibitors, these studies have helped to understand how the compounds orient themselves within the enzyme's binding pocket. nih.gov In the case of PIM kinase inhibitors, the unique proline residue in the hinge region of the ATP binding pocket is a key feature for molecular recognition. researchgate.net For carbonic anhydrase inhibitors, the interaction with the zinc ion in the active site is crucial. While the sulfonamide group is a more effective zinc-binding function for CA II and CA IX, the thiol moiety has been found to be effective for targeting CA I. nih.gov

Antimicrobial Action Mechanisms

The 1,3,4-thiadiazole nucleus is a key structural component in a variety of compounds exhibiting a broad spectrum of antimicrobial activities. researchgate.netnih.govnih.gov The presence of the toxophoric –N=C–S– moiety is thought to be responsible for their biological activity. nih.gov

Interference with Bacterial Cellular Processes

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov While the precise mechanisms are varied, it is believed that these compounds can interfere with essential cellular processes. The ability of the 1,3,4-thiadiazole ring to act as a bioisostere of pyrimidine (B1678525) suggests that these compounds may disrupt processes related to DNA replication. mdpi.com Some studies have shown that fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine exhibit good inhibitory effects against Staphylococcus aureus and Bacillus subtilis. nih.gov

Antifungal Spectrum of Action

A number of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antifungal properties against various pathogenic fungi, including species of Candida and Aspergillus. nih.govnih.govnih.gov The antifungal activity of these compounds is influenced by the nature of the substituents on the thiadiazole ring. mdpi.com For example, certain derivatives have shown potent activity against several Candida species. nih.gov The mechanism of antifungal action is not fully understood but is an area of active investigation. nih.gov Some research suggests that the good liposolubility of the sulfur atom in the thiadiazole ring may contribute to their biological activity. nih.gov

Antiproliferative and Apoptotic Pathways in Cancer Research

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the design of anticancer agents. bepls.comnih.govisres.org Its derivatives have been shown to exhibit cytotoxic properties against a variety of human cancer cell lines, including breast, lung, colon, and prostate cancers. bepls.commdpi.com The anticancer activity is often linked to the induction of apoptosis and interference with the cell cycle. mdpi.comnih.gov

The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine suggests that these compounds may interfere with DNA replication processes in cancer cells. nih.gov Furthermore, these derivatives can target multiple signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. bepls.com Some 1,3,4-thiadiazole derivatives have been reported to induce apoptosis and cause DNA fragmentation in cancer cells. mdpi.com For instance, certain compounds have been shown to induce cell cycle arrest, a key mechanism for controlling cell proliferation. nih.gov The introduction of an aromatic ring at the 5th position of the 1,3,4-thiadiazole core, along with specific substituents on this ring and the amino group, can enhance the anticancer effect. mdpi.com

Table 2: Antiproliferative Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Cancer Cell Line(s) | Observed Effects | Reference |

|---|---|---|---|

| Pyridine (B92270) derivatives of 1,3,4-thiadiazole | Human colon carcinoma (HCT-116), Hepatocellular carcinoma (Hep-G2) | Antiproliferative activity with IC50 values in the micromolar range. nih.gov | nih.gov |

| 5-Aryl substituted 1,3,4-thiadiazole-2-amine amides | - | Micromolar inhibitors of focal adhesion kinase (FAK). mdpi.com | mdpi.com |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamides | Human prostate cancer (PC3), Human neuroblastoma (SKNMC) | Inhibitory potency in the micromolar range. mdpi.com | mdpi.com |

| 5-phenyl-substituted 1,3,4-thiadiazole-2-amines | Breast cancer (MDA-MB-231) | Significant antitumor activities, with some derivatives showing higher inhibitory activity than cisplatin. mdpi.com | mdpi.com |

Chemogenic and Biogenic Perspectives on N Cyclopentyl 1,3,4 Thiadiazol 2 Amine Analogues

Exploration of Diverse Chemical Modifications of the 1,3,4-Thiadiazole (B1197879) Scaffold

The versatility of the 1,3,4-thiadiazole ring allows for chemical modifications at several positions, primarily at the C2 and C5 positions, as well as the amino group of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. These modifications are instrumental in tuning the physicochemical properties and biological activities of the resulting compounds.

Substitutions at the C5 position of the 1,3,4-thiadiazole ring have been a major focus of research. A wide array of aromatic and heterocyclic rings have been introduced at this position, leading to compounds with significant antimicrobial and anticancer activities. For instance, the introduction of a phenyl group at the C5 position has been a common strategy, with further substitutions on the phenyl ring modulating the biological effects. The nature and position of these substituents on the aromatic ring can significantly influence the compound's efficacy.

Furthermore, the exploration of different N-substituents on the 2-amino group has been a fruitful area of research. While the parent compound of interest features a cyclopentyl group, studies have explored a range of alkyl, cycloalkyl, and aryl substituents to establish structure-activity relationships (SAR). The size, shape, and lipophilicity of the N-substituent can have a profound impact on the compound's biological profile.

Below is an interactive data table summarizing various modifications on the 1,3,4-thiadiazole scaffold and their observed biological activities.

| Modification Site | Type of Modification | Examples of Substituents | Observed Biological Activities |

| C5-Position | Aryl substitution | Phenyl, Substituted Phenyls | Anticancer, Antimicrobial |

| C5-Position | Heterocyclic substitution | Pyridine (B92270), Thiophene | Antimicrobial, Anti-inflammatory |

| 2-Amino Group | Acylation | Acetyl, Benzoyl | Anticancer, Antiviral |

| 2-Amino Group | Schiff Base Formation | Reaction with various aldehydes | Antimicrobial, Anticancer |

| N-substituent on 2-amino group | Cycloalkyl substitution | Cyclohexyl, Cyclopropyl | Varies with specific substituent |

Design of Hybrid Molecules Incorporating the N-Cyclopentyl-1,3,4-thiadiazol-2-amine Moiety

The strategy of creating hybrid molecules, which involves combining two or more pharmacophores into a single molecule, has gained significant traction in drug discovery. This approach aims to leverage the biological activities of the individual components to create a new entity with enhanced potency, a broader spectrum of activity, or a novel mechanism of action. The this compound moiety has been incorporated into various hybrid molecules to explore its potential in different therapeutic areas.

One common approach is to link the 1,3,4-thiadiazole ring to other biologically active heterocyclic systems. For example, hybrid molecules containing both a 1,3,4-thiadiazole and a benzimidazole, pyrazole, or triazole ring have been synthesized and evaluated for their therapeutic potential. ajgreenchem.com The choice of the linked heterocycle is often guided by its known pharmacological properties, with the goal of creating a synergistic effect.

The concept of bioisosterism is also frequently employed in the design of hybrid molecules. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. In the context of the 1,3,4-thiadiazole scaffold, the sulfur atom can be considered a bioisostere of an oxygen atom or a vinyl group, allowing for the design of analogs with potentially improved pharmacokinetic or pharmacodynamic profiles. This principle has been applied to create hybrid molecules where the 1,3,4-thiadiazole ring mimics other five-membered heterocyclic rings found in known bioactive compounds.

The following table provides examples of hybrid molecules incorporating the 1,3,4-thiadiazole scaffold and their targeted therapeutic areas.

| Hybrid Moiety | Linked Heterocycle/Pharmacophore | Therapeutic Target/Area |

| 1,3,4-Thiadiazole | Benzimidazole | Anticancer (VEGFR-2 inhibitors) |

| 1,3,4-Thiadiazole | Pyridine | Anticancer |

| 1,3,4-Thiadiazole | Sulfonamide | Antimicrobial |

Development of Prodrug Strategies for Enhanced Bioactivity

Prodrug design is a valuable strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low bioavailability, or rapid metabolism. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. For 2-amino-1,3,4-thiadiazole derivatives, including this compound, several prodrug approaches can be envisioned to enhance their therapeutic efficacy.

One potential strategy involves the modification of the 2-amino group to create a labile linkage that can be cleaved enzymatically or chemically in vivo. For instance, the formation of N-Mannich bases is a well-established method for creating prodrugs of amines. impactfactor.orgnih.gov These derivatives are formed by the condensation of the amine with formaldehyde (B43269) and a secondary amine. The resulting Mannich base is typically more lipophilic and can exhibit improved membrane permeability. In the physiological environment, these bases can hydrolyze to release the parent amine.

Another approach could involve the synthesis of N-acyl or N-acyloxymethyl derivatives of the 2-amino group. These derivatives can be designed to be susceptible to hydrolysis by esterases, which are abundant in the body, thereby releasing the active this compound. The rate of release can be modulated by altering the nature of the acyl group.

The table below outlines potential prodrug strategies for 2-amino-1,3,4-thiadiazole derivatives.

| Prodrug Strategy | Promoieties | Potential Advantages |

| N-Mannich Bases | Formaldehyde and a secondary amine | Increased lipophilicity, improved membrane permeability |

| N-Acyl Derivatives | Acetyl, Benzoyl | Controlled release, protection from first-pass metabolism |

| N-Acyloxymethyl Derivatives | Acyloxymethyl groups | Enhanced solubility and bioavailability |

Future Research Directions and Translational Prospects for N Cyclopentyl 1,3,4 Thiadiazol 2 Amine

Development of Novel Synthetic Methodologies for Structure Diversification

The therapeutic potential of a lead compound is often unlocked through the synthesis and evaluation of a diverse library of analogues. For N-Cyclopentyl-1,3,4-thiadiazol-2-amine, future synthetic efforts will be crucial for exploring its structure-activity relationship (SAR). Advancements in synthetic chemistry offer several promising avenues for the diversification of the 2-amino-1,3,4-thiadiazole (B1665364) core.

A significant development is the move towards more efficient and environmentally friendly one-pot synthesis methods. nih.gov For instance, the reaction of a carboxylic acid with thiosemicarbazide (B42300) in the presence of polyphosphate ester (PPE) allows for the formation of 2-amino-1,3,4-thiadiazoles without the use of toxic additives like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.comnih.govresearchgate.net This approach proceeds through the acylation of the thiosemicarbazide followed by cyclodehydration to yield the target heterocycle. nih.gov Applying this methodology using cyclopentanecarboxylic acid would provide a streamlined route to the core structure, while employing various substituted thiosemicarbazides could generate diversity at the 2-amino position.

Further diversification can be achieved by modifying the cyclopentyl moiety or by functionalizing the 2-amino group post-synthesis. Classical synthetic routes often involve the cyclization of thiosemicarbazides, which are versatile precursors for forming the thiadiazole ring. jocpr.comsbq.org.br Subsequent reactions, such as forming Schiff bases by reacting the 2-amino group with various substituted aldehydes, can be employed to generate a wide range of derivatives. jocpr.com These strategies allow for the systematic modification of the molecule to enhance potency, selectivity, and pharmacokinetic properties.

| Method | Description | Starting Materials | Potential for Diversification |

| One-Pot PPE-Mediated Synthesis | A cost-efficient and safe one-pot method that avoids toxic reagents. mdpi.comencyclopedia.pub The reaction proceeds via acylation and subsequent cyclodehydration. nih.gov | Carboxylic acid (e.g., cyclopentanecarboxylic acid), Thiosemicarbazide, Polyphosphate Ester (PPE). researchgate.net | Use of various substituted carboxylic acids and thiosemicarbazides to generate diverse analogues. |

| Classical Thiosemicarbazide Cyclization | Involves the cyclization of thiosemicarbazide derivatives with reagents like concentrated sulfuric acid or phosphorus oxychloride. jocpr.com | Thiosemicarbazide, Carboxylic Acid, Dehydrating/Oxidizing Agent. jocpr.com | A well-established method allowing for a wide range of substituents on the thiadiazole ring. |

| Post-Synthesis Derivatization | Modification of the synthesized this compound core, for example, by reacting the 2-amino group. | This compound, Aldehydes, Acyl Chlorides, etc. | Allows for the creation of Schiff bases, amides, and other derivatives to explore SAR at the amino position. jocpr.com |

Advanced Computational Approaches for Rational Design

The integration of computational chemistry into the drug discovery pipeline has revolutionized the process of designing new therapeutic agents. For this compound, advanced computational approaches can guide the synthesis of new derivatives with improved affinity and selectivity for specific biological targets, thereby minimizing the trial-and-error nature of traditional medicinal chemistry.

Structure-based drug design, which relies on the three-dimensional structure of the target protein, is a powerful tool. Molecular docking studies, for instance, can predict the binding orientation and affinity of novel this compound analogues within a target's active site. This approach has been successfully used to design 1,3,4-thiadiazole (B1197879) derivatives as EGFR/HER-2 dual-target inhibitors for cancer therapy. mdpi.com By understanding the key interactions—such as hydrogen bonds and hydrophobic contacts—between the ligand and the receptor, chemists can rationally design modifications to enhance binding.

Another sophisticated technique involves the calculation of molecular interaction fields, using tools like SiteMap, to identify energetically favorable regions for placing substituents. acs.org This method was effectively used to guide the design of 2-amino-1,3,4-thiadiazole derivatives as inhibitors of Trypanosoma brucei Pteridine Reductase (TbPTR1). acs.org By mapping the binding site for regions that favor hydrogen bond donors, acceptors, or hydrophobic groups, researchers can strategically extend the this compound scaffold to engage with previously unoccupied pockets in the target protein, leading to novel and more potent inhibitors.

| Computational Approach | Description | Application in Rational Design | Key Outcomes |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. | To screen virtual libraries of this compound derivatives against known biological targets (e.g., kinases, enzymes). mdpi.com | Prioritization of synthetic candidates, understanding of key binding interactions. |

| Molecular Interaction Fields (e.g., SiteMap) | Calculates and visualizes regions within a protein's binding site that are favorable for specific types of interactions (hydrophobic, H-bond donor/acceptor). acs.org | To guide the design of new substituents on the this compound scaffold to maximize favorable interactions with the target. acs.org | Identification of opportunities for structure modification to improve binding affinity and selectivity. |

| Structure-Activity Relationship (SAR) Analysis | Correlates changes in the chemical structure of compounds with changes in their biological activity. | To build predictive models based on experimental data from synthesized this compound analogues. researchgate.net | Elucidation of the chemical features essential for pharmacological activity. |

Broadening the Scope of Pharmacological Applications

The 1,3,4-thiadiazole nucleus is considered a "privileged scaffold" due to its presence in compounds with a remarkably broad spectrum of biological activities. mdpi.com While the specific pharmacological profile of this compound requires dedicated investigation, the extensive research on its structural class suggests numerous promising avenues for future exploration. The reactivity of the 2-amino group makes it an excellent starting point for creating derivatives with diverse therapeutic applications. nih.govnih.gov

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential across multiple disease areas. These include:

Antimicrobial Activity: Many derivatives have shown potent antibacterial and antifungal properties, with some exhibiting activity comparable to standard drugs. nih.govnih.gov

Anticancer Activity: The thiadiazole ring is a bioisostere of pyrimidine (B1678525), a key component of nucleic acids, which allows some derivatives to interfere with DNA replication in cancer cells. mdpi.com They have been investigated as inhibitors of crucial signaling proteins like protein kinases. nih.gov

Antiviral Activity: Certain 2-amino-1,3,4-thiadiazole compounds have been evaluated for activity against various viral strains, including HIV, by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com

Antiparasitic Activity: The scaffold has been successfully exploited to develop agents against neglected tropical diseases like leishmaniasis and trypanosomiasis. acs.orgmdpi.com

Other Therapeutic Areas: Research has also pointed to potential applications as anti-inflammatory, anticonvulsant, antidepressant, and carbonic anhydrase inhibitors, highlighting the scaffold's versatility. sarpublication.commdpi.com

Future research should involve screening this compound and its newly synthesized derivatives against a wide panel of biological targets to uncover novel therapeutic uses. The sulfur atom in the thiadiazole ring often improves lipophilicity, which can contribute to good cell permeability and bioavailability, making these compounds attractive candidates for drug development. mdpi.com

| Pharmacological Application | Mechanism/Target Class (Examples) | Relevance for this compound |

| Anticancer | Kinase inhibition (e.g., EGFR/HER-2), interference with DNA replication. mdpi.comnih.gov | Derivatives could be designed as targeted kinase inhibitors for various cancers. |

| Antimicrobial | Inhibition of essential microbial enzymes or cellular processes. nih.govnih.gov | A potential source of new antibiotics or antifungals to combat resistant pathogens. |

| Antiviral | Inhibition of viral enzymes like reverse transcriptase. mdpi.com | Could be explored for activity against a range of viruses. |

| Antiparasitic | Inhibition of parasite-specific enzymes (e.g., Pteridine Reductase). acs.orgmdpi.com | A promising scaffold for developing new treatments for diseases like leishmaniasis. |

| CNS Disorders | Modulation of central nervous system receptors or enzymes. sarpublication.com | Potential for development as anticonvulsant or antidepressant agents. |

| Enzyme Inhibition | Inhibition of enzymes like carbonic anhydrase. mdpi.com | Could be investigated for applications in treating glaucoma or epilepsy. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-Cyclopentyl-1,3,4-thiadiazol-2-amine, and how is its structural purity confirmed?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of 1,3,4-thiadiazol-2-amine are prepared using hydrazide precursors with cyclopentyl substituents, followed by cyclization with reagents like sulfuric acid or iodine in basic conditions . Structural confirmation involves spectroscopic techniques:

- 1H-NMR : Peaks for NH₂ and cyclopentyl protons (δ 1.5–2.5 ppm).

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3300–3500 cm⁻¹).

- Mass spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 195 for C₈H₁₃N₃S) .

Q. How is crystallographic data utilized to resolve the molecular geometry of N-substituted 1,3,4-thiadiazol-2-amine derivatives?

- Methodology : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL is used. For example, monoclinic systems (space group P21/c) reveal intermolecular N–H···N hydrogen bonds forming dimeric motifs, critical for stability . Parameters like bond angles (e.g., β = 111.64°) and unit cell dimensions (a = 11.345 Å) are validated against computational models .

Q. What preliminary biological screening assays are recommended for assessing antimicrobial activity?

- Methodology : Broth microdilution assays against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal strains (Candida albicans). Minimum inhibitory concentrations (MICs) are determined, with positive controls like fluconazole .

Advanced Research Questions

Q. How can computational docking studies predict the inhibitory potential of this compound against therapeutic targets like VEGFR-2 or SARS-CoV-2?

- Methodology :

Target Preparation : Retrieve protein structures (e.g., VEGFR-2 PDB: 4ASD, SARS-CoV-2 main protease PDB: 6LU7) .

Ligand Optimization : Energy-minimize the compound using DFT (B3LYP/6-31G* basis set).

Docking : Use AutoDock Vina or GOLD to calculate binding energies (ΔG). For example, thiadiazole derivatives show binding energies of –7.4 to –8.0 kcal/mol, comparable to native ligands .

Validation : Compare pose reproducibility with co-crystallized ligands and assess RMSD values (<2.0 Å).

Q. What experimental strategies resolve contradictions in biological activity data across structurally similar analogs?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., cyclopentyl vs. phenyl groups) and correlate with bioassay results .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors, hydrophobic groups) using tools like Schrödinger’s Phase .

- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. How can reaction conditions be optimized to improve the yield of this compound during cyclocondensation?

- Methodology :

- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, acetic acid) solvents.

- Catalyst Optimization : Test acidic (H₂SO₄) vs. basic (NaOH) conditions for cyclization efficiency .

- Temperature Gradients : Perform reactions at 60–100°C and monitor yield via HPLC.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. What advanced spectroscopic techniques validate electronic and vibrational properties for QSAR modeling?

- Methodology :

- UV-Vis Spectroscopy : Determine λₘₐₓ for π→π* transitions (e.g., 260–280 nm) and correlate with electron-withdrawing/donating substituents .

- DFT Calculations : Compare experimental IR/NMR data with theoretical spectra generated at the B3LYP/6-311++G(d,p) level .

- NBO Analysis : Quantify charge distribution on thiadiazole rings to predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.